molecular formula C24H19F3N2S B3137574 3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439108-58-4

3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B3137574
CAS No.: 439108-58-4
M. Wt: 424.5 g/mol
InChI Key: BPXQVEKZGYCJEX-UHFFFAOYSA-N
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Description

3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a cyclopenta[c]pyridine core, which is a fused ring system containing both a pyridine ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile can be achieved through a multi-step process involving the following key steps:

  • Formation of the Cyclopenta[c]pyridine Core: : The cyclopenta[c]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyridine derivative and a cyclopentane derivative. This step typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

  • Introduction of the Sulfanyl Group: : The sulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol compound, such as 2-methylbenzenethiol, with an appropriate electrophilic intermediate, such as a halogenated derivative of the cyclopenta[c]pyridine core. This step may require the use of a base catalyst and an inert solvent to promote the nucleophilic substitution.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a radical addition reaction. This involves the reaction of a suitable trifluoromethylating agent, such as trifluoromethyl iodide, with the cyclopenta[c]pyridine core under radical initiation conditions. This step may require the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and an inert solvent to facilitate the radical addition.

  • Introduction of the Carbonitrile Group: : The carbonitrile group can be introduced through a nucleophilic addition reaction. This involves the reaction of a suitable nitrile compound, such as acetonitrile, with an appropriate electrophilic intermediate, such as a halogenated derivative of the cyclopenta[c]pyridine core. This step may require the use of a base catalyst and an inert solvent to promote the nucleophilic addition.

Industrial Production Methods

The industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents for this reaction include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

  • Reduction: : The compound can undergo reduction reactions, particularly at the carbonitrile group, to form primary amines. Common reducing agents for this reaction include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: : The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce various functional groups. Common reagents for this reaction include halogenating agents, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), catalytic hydrogenation (H₂/Pd-C)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid, sulfuric acid), sulfonating agents (e.g., sulfur trioxide, chlorosulfonic acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Halogenated derivatives, nitro derivatives, sulfonated derivatives

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may have potential therapeutic applications, particularly as a lead compound for the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used as an intermediate in the production of specialty chemicals, such as agrochemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile may involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites, thereby blocking their catalytic activity.

    Receptor Modulation: The compound may modulate the activity of specific receptors by binding to their ligand-binding sites or allosteric sites, thereby altering their signaling pathways.

    Ion Channel Modulation: The compound may modulate the activity of specific ion channels by binding to their channel pores or regulatory sites, thereby altering their ion conductance.

Comparison with Similar Compounds

3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile can be compared with other similar compounds, such as:

    3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may result in different chemical properties and biological activities.

    3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which may result in different chemical properties and biological activities.

    3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-methyl ester: This compound has a methyl ester group instead of a carbonitrile group, which may result in different chemical properties and biological activities.

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2S/c1-15-6-2-3-7-17(15)14-30-23-21(13-28)19-10-5-11-20(19)22(29-23)16-8-4-9-18(12-16)24(25,26)27/h2-4,6-9,12H,5,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXQVEKZGYCJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=C(C3=C(CCC3)C(=N2)C4=CC(=CC=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
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3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
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3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
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3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 5
3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 6
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3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

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